

# Spectroscopic Analysis of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

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## Compound of Interest

Compound Name: **2,2,4,6,6-Pentamethylheptane**

Cat. No.: **B104275**

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This technical guide provides an in-depth overview of the spectroscopic data for **2,2,4,6,6-pentamethylheptane**, a highly branched aliphatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Data Presentation

The spectroscopic data for **2,2,4,6,6-pentamethylheptane** is summarized in the tables below for clear and easy reference.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectral Data

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~0.8-0.9	m	21H	-CH <sub>3</sub>
2	~1.0-1.2	m	4H	-CH <sub>2</sub> -
3	~1.5-1.7	m	1H	-CH-

### <sup>13</sup>C NMR Spectral Data[1]

Signal	Chemical Shift (ppm)	Carbon Type
1	25.4	CH
2	31.0	C
3	31.8	CH <sub>3</sub>
4	33.4	CH <sub>3</sub>
5	52.8	CH <sub>2</sub>
6	53.1	CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,2,4,6,6-pentamethylheptane** exhibits characteristic absorptions for C-H bonds in alkanes.[2][3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2850-3000	Strong	C-H stretch (alkane)
1450-1485	Medium	C-H bend (methylene and methyl)
1365-1380	Medium-Strong	C-H bend (methyl, characteristic gem-dimethyl split)

## Mass Spectrometry (MS)

The mass spectrum of **2,2,4,6,6-pentamethylheptane** is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M<sup>+</sup>) is often of low abundance or absent.

### Key Mass Fragments[4][5]

m/z	Relative Intensity (%)	Assignment
57	~100	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation, base peak)
43	High	$[\text{C}_3\text{H}_7]^+$ (isopropyl cation)
71	Medium	$[\text{C}_5\text{H}_{11}]^+$
85	Medium	$[\text{C}_6\text{H}_{13}]^+$
99	Low	$[\text{C}_7\text{H}_{15}]^+$
113	Low	$[\text{C}_8\text{H}_{17}]^+$
170	Very Low/Absent	$[\text{C}_{12}\text{H}_{26}]^+$ (Molecular Ion)

## Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are representative of the procedures used to obtain the spectral data for a liquid alkane like **2,2,4,6,6-pentamethylheptane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A small amount of **2,2,4,6,6-pentamethylheptane** is dissolved in a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), in a standard 5 mm NMR tube. [6][7] The concentration is typically in the range of 5-25 mg/mL for  $^1\text{H}$  NMR and 20-100 mg/mL for  $^{13}\text{C}$  NMR.
- Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[8]
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the  $^{13}\text{C}$  NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.[9] A wider spectral width (e.g., 0-220 ppm) is used.[9] Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.[10]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For  $^1\text{H}$  NMR in  $\text{CDCl}_3$ , the residual solvent peak at 7.26 ppm is often used as a reference. For  $^{13}\text{C}$  NMR, the solvent peak at 77.16 ppm is used.[11]

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,2,4,6,6-pentamethylheptane**, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (typically NaCl or KBr).[12][13] The plates are then gently pressed together to form a thin, uniform liquid film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum. The spectrum is typically recorded over the mid-IR range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The background spectrum is automatically subtracted from the sample spectrum to remove any contributions from atmospheric  $\text{CO}_2$  and water vapor, as well as any absorptions from the salt plates themselves.

## Mass Spectrometry (MS)

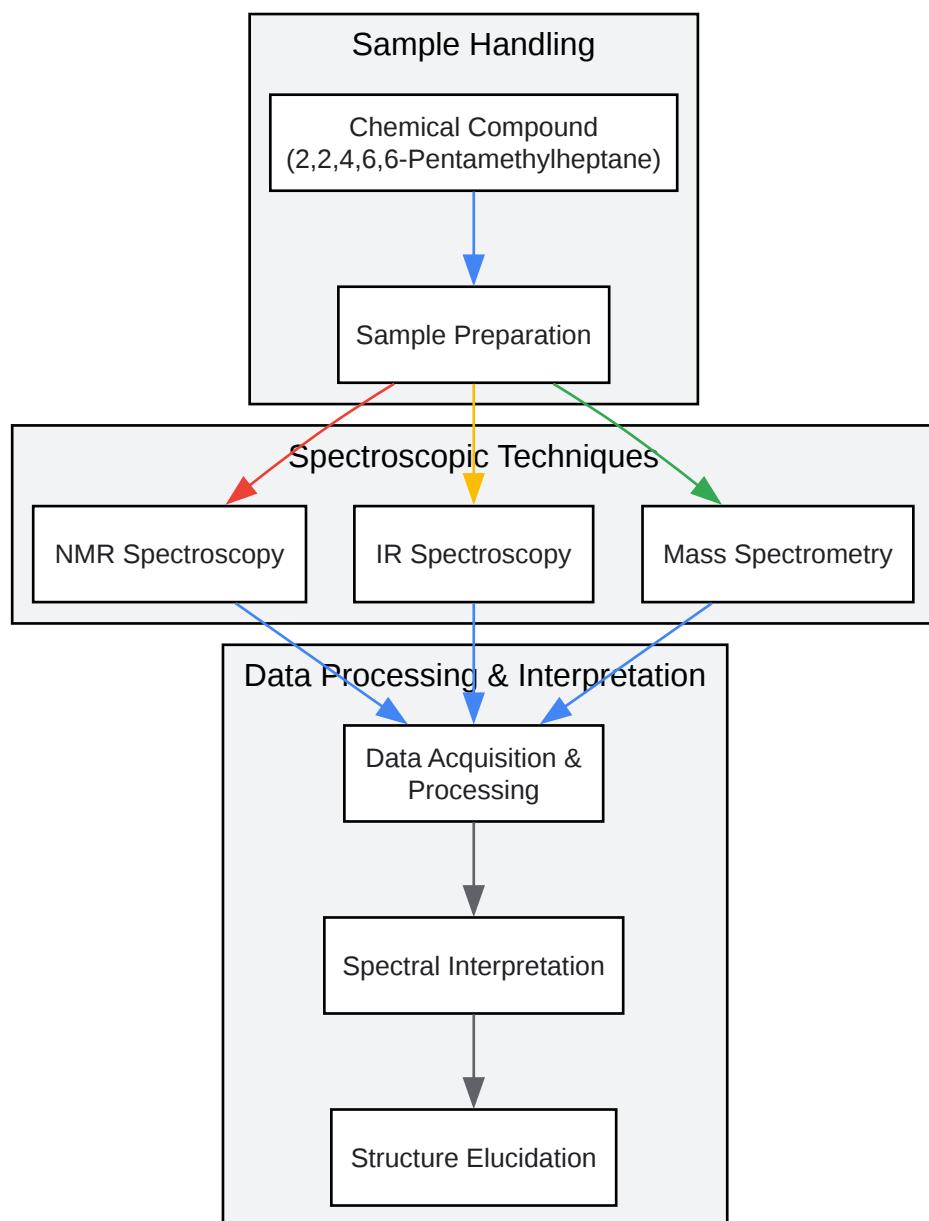
- Sample Introduction: For a volatile compound like **2,2,4,6,6-pentamethylheptane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities

on a capillary column. The separated compound then elutes directly into the ion source of the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is the most common ionization method for alkanes. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion ( $M^+$ ) and various fragment ions.
- **Mass Analysis:** The positively charged ions are accelerated and then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their  $m/z$  ratio. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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